molecular formula C16H21N3O3 B1667730 Bamaquimast CAS No. 135779-82-7

Bamaquimast

Cat. No. B1667730
M. Wt: 303.36 g/mol
InChI Key: HNQSZPBGDAJIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bamaquimast is a potent antiasthmatic agent . It is also known as F 10126 or L 0042 . It is used for research purposes and is not sold to patients . It is an anti-allergic or anti-inflammatory agent, not acting as anti-histaminics .


Molecular Structure Analysis

The molecular weight of Bamaquimast is 303.36 . Its formula is C16H21N3O3 . The CAS number is 135779-82-7 . The SMILES representation of Bamaquimast is O=C1N(CCC)C2=C(C=CC=C2)N=C1CCCOC(NC)=O .


Physical And Chemical Properties Analysis

Bamaquimast is a solid, white to off-white substance . It is soluble in DMSO . The solubility of Bamaquimast in DMSO is 100 mg/mL (329.64 mM) .

Scientific Research Applications

  • Responsible Research and Innovation in Science Education : This study analyzed teachers' concerns about adopting Responsible Research and Innovation (RRI) in European science classrooms. It emphasizes the need for schools to foster understanding of how science interacts with society and to engage students more in science (de Vocht, Laherto, & Parchmann, 2017).

  • Integrating Diverse Scientific Disciplines : This research discusses the challenges of combining data across disciplines, such as associating geographic location data with genetic data in crop science and GIScience. It demonstrates the importance of interdisciplinary collaboration in scientific research (Santos, Algar, Field, & Mayes, 2016).

  • Innovations in Science and Technology : This paper, from the American Association for the Advancement of Science (AAAS), discusses the broad impact of scientific research and technological innovation on society (Press, 2013).

  • Bilingual Argument Mapping in Science Education : This study explores the use of formal and informal formative assessment in bilingual science courses to support bilingual scientific literacy and argument mapping, highlighting the evolving methods in scientific education and research communication (Archila et al., 2022).

  • Mesoporous Silica Nanoparticles in Therapeutic Applications : Although not directly related to Bamaquimast, this paper discusses the use of mesoporous silica nanoparticles as carrier platforms in drug delivery, highlighting the innovative approaches in pharmaceutical research (Jafari et al., 2021).

Safety And Hazards

The safety data sheet for Bamaquimast indicates that it is for research use only . It is not sold to patients . Any clothing contaminated by the product should be immediately removed .

properties

IUPAC Name

3-(3-oxo-4-propylquinoxalin-2-yl)propyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-10-19-14-9-5-4-7-12(14)18-13(15(19)20)8-6-11-22-16(21)17-2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSZPBGDAJIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C(C1=O)CCCOC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159515
Record name Bamaquimast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamaquimast

CAS RN

135779-82-7
Record name Bamaquimast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135779827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamaquimast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAMAQUIMAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZ70CT96H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Patel, D Shah, N Patel, K Patel, N Soni… - Current Organic …, 2021 - ingentaconnect.com
Quinoxaline is a versatile heterocyclic moiety that possesses a wide range of biological activities. Therefore, many researchers have been performing the synthesis of quinoxaline …
Number of citations: 11 www.ingentaconnect.com
H DattaáKhanal, C DharáClinton… - Organic Chemistry …, 2019 - pubs.rsc.org
… For example, ataquimast and bamaquimast have been used as antiasthmatic drugs in the treatment of chronic obstructive bronchopneumopathy, 6 whereas caroverine is a spasmolytic …
Number of citations: 54 pubs.rsc.org
H Jiao, K Niu, H Song, Y Liu, Q Wang - ChemistrySelect, 2023 - Wiley Online Library
Formation of C−C bonds by cleavage of the C(sp 3 )−N bonds of readily available alkyl amines is a valuable transformation. Herein, we report a method for oxidant‐ and metal‐free …
N Kumar, N Kaushik, S Kumar… - Letters in Organic …, 2021 - ingentaconnect.com
Quinoxaline is a versatile heterocyclic moiety that posses almost all types of biological activities. The present work is a sincere attempt to review synthetic investigations of quinoxaline. …
Number of citations: 1 www.ingentaconnect.com
M Hai, LN Guo, L Wang, XH Duan - Acta Chimica Sinica, 2019 - sioc-journal.cn
Substituted quinoxalin-2 (1H)-ones represent an important class of fused heterocyclic compounds which are existing in numerous bioactive natural products, pharmaceuticals, and …
Number of citations: 11 sioc-journal.cn
VA Mamedov - 2016 - books.google.com
This book reviews the fundamental aspects of quinoxaline chemistry: synthesis, reactions, mechanisms, structure, properties, and uses. The first four chapters present a survey of the …
Number of citations: 79 www.google.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
OV Geraschenko, PV Khodakovskiy, OV Shishkin… - …, 2014 - thieme-connect.com
… FDA-approved antiasthmatic drug bamaquimast and spasmolytic drug caroverine are worth … -2(1H)-one fragment: bamaquimast (antiasthmatic agent), caroverine (spasmolytic agent) …
Number of citations: 1 www.thieme-connect.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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